molecular formula C19H18N2O4S B11064638 3,6-bis(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

3,6-bis(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Cat. No.: B11064638
M. Wt: 370.4 g/mol
InChI Key: AVLJEYZOUJOJIS-UHFFFAOYSA-N
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Description

3,6-bis(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of imidazo[1,5-c][1,3]thiazoles, which are known for their diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-bis(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thioamide and diamine precursors under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,6-bis(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioether or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the imidazole-thiazole core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Chemistry

In chemistry, 3,6-bis(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, this compound has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, research is ongoing to explore its therapeutic potential. The compound’s ability to inhibit specific enzymes or pathways could lead to new treatments for various diseases.

Industry

Industrially, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 3,6-bis(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-bis(4-chlorophenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione
  • 3,6-bis(4-methylphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione

Uniqueness

Compared to similar compounds, 3,6-bis(4-methoxyphenyl)-1H-imidazo[1,5-c][1,3]thiazole-5,7(6H,7aH)-dione stands out due to its methoxy substituents, which can enhance its solubility and reactivity. These properties make it more versatile for various applications, from chemical synthesis to biological research.

Properties

Molecular Formula

C19H18N2O4S

Molecular Weight

370.4 g/mol

IUPAC Name

3,6-bis(4-methoxyphenyl)-3,7a-dihydro-1H-imidazo[1,5-c][1,3]thiazole-5,7-dione

InChI

InChI=1S/C19H18N2O4S/c1-24-14-7-3-12(4-8-14)18-21-16(11-26-18)17(22)20(19(21)23)13-5-9-15(25-2)10-6-13/h3-10,16,18H,11H2,1-2H3

InChI Key

AVLJEYZOUJOJIS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2N3C(CS2)C(=O)N(C3=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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